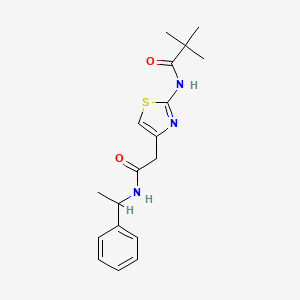

![molecular formula C23H30ClN3O3S2 B2531310 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride CAS No. 1215373-93-5](/img/structure/B2531310.png)

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

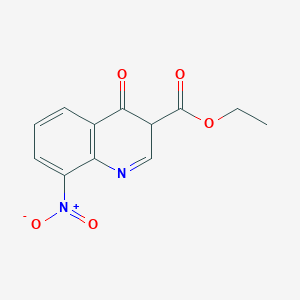

The compound "N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride" is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. The structure of this compound suggests that it may have been derived from a benzo[d]thiazole backbone, which is often seen in molecules with biological activity. The presence of a dimethylaminoethyl group and a phenylsulfonyl moiety indicates that the compound could interact with biological targets through various modes of binding.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a study presents the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which involves a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid and proceeding through several intermediates, including 4-chloro-N-(substituted-phenyl)butanamides . Although the exact synthesis of the compound is not detailed, the methodologies used in this study could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a benzo[d]thiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole. The dimethylaminoethyl and phenylsulfonyl groups are likely to influence the compound's electronic properties and its interaction with biological targets. The benzo[d]thiazole core is a common feature in pharmacologically active compounds, suggesting that the compound may also possess biological activity.

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. The benzo[d]thiazole moiety may participate in electrophilic substitution reactions, while the amide linkage could be involved in hydrolysis under certain conditions. The synthesis of related benzo[d]thiazole derivatives has been reported, where directed lithiation of N-(phenylsulfonyl)propanamides followed by aryne-mediated cyclization is used to construct the thiazole ring system . This approach could be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, we can infer that the compound is likely to be a solid at room temperature, given its structural complexity. The presence of the hydrochloride salt form suggests that it is likely to be soluble in polar solvents such as water. The compound's amide and sulfonyl groups may contribute to its melting point, solubility, and stability.

科学的研究の応用

1. Organic Synthesis and Chemical Reactions

The compound's structure, involving sulfonamide and dimethylamino functionalities, suggests its potential utility in the synthesis of heterocyclic compounds, as sulfonamides often participate in reactions leading to the construction of diverse heterocycles, critical in pharmaceutical chemistry. For example, sulfonamides have been explored for the synthesis of novel heterocyclic compounds with potential antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Additionally, dimethylamino groups are pivotal in facilitating nucleophilic addition reactions, which are fundamental in building complex molecular architectures (Lu, Kang, Cho, Choi, & Bielawski, 2021).

2. Drug Metabolism Studies

Compounds containing the specified functionalities are of interest in studying drug metabolism, as they can serve as substrates or inhibitors in metabolic pathways. For instance, biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating the role of such compounds in the exploration of drug metabolism and the development of therapeutic agents (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

3. Molecular Interactions and Mechanistic Studies

The interactions of sulfonamides and related compounds with solvents and other molecules provide valuable insights into hydrogen bonding and molecular recognition mechanisms, which are essential for drug design and the development of diagnostic agents. For example, the study of hydrogen-bonded complexes of sulfonamides with DMF (dimethylformamide) can shed light on the strength and nature of intermolecular interactions, influencing the solubility, stability, and bioavailability of potential drug candidates (Shainyan, Chipanina, Oznobikhina, Chernysheva, & Rozentsveig, 2013).

特性

IUPAC Name |

4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S2.ClH/c1-17-15-18(2)22-20(16-17)30-23(24-22)26(13-12-25(3)4)21(27)11-8-14-31(28,29)19-9-6-5-7-10-19;/h5-7,9-10,15-16H,8,11-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCVYMDPHOWNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

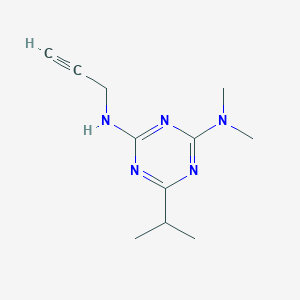

![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)

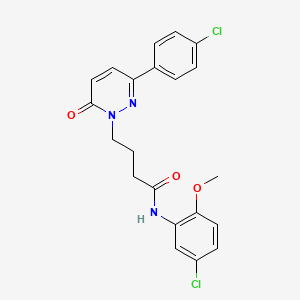

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

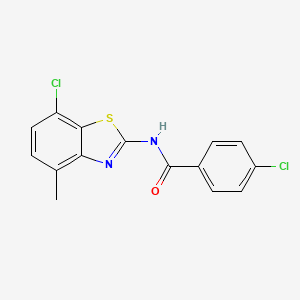

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)